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molecular formula C11H9ClN2O3 B8485986 methyl 5-chloro-1-(2-oxoethyl)-1H-indazole-7-carboxylate

methyl 5-chloro-1-(2-oxoethyl)-1H-indazole-7-carboxylate

Cat. No. B8485986
M. Wt: 252.65 g/mol
InChI Key: NIQUBMJMMGWDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09045501B2

Procedure details

Methyl 5-chloro-1-(2,2-dimethoxyethyl)-1H-indazole-7-carboxylate (733 mg, 2.5 mmol) from Step B above was refluxed in 2 N HCl (8 mL) and THF (8 mL) until the reaction was complete by TLC (3-5 h). After cooling to room temperature, the pH of the reaction mixture was adjusted to 8 with NaHCO3, then extracted with ethyl acetate. The organic layers were combined, dried (Na2SO4), filtered, concentrated and purified by column chromatography (silica gel, 1:1 ethyl acetate/hexanes) to afford methyl 5-chloro-1-(2-oxoethyl)-1H-indazole-7-carboxylate as an off-white solid (472 mg, 76%): 1H NMR (300 MHz, CDCl3) δ 9.77 (s, 1H), 8.10 (s, 1H), 8.05 (s, 1H), 7.94 (s, 1H), 5.60 (s, 2H), 4.03 (d, J=8.4 Hz, 1H), 3.93 (s, 3H); MS (ESI+) m/z 253 (M+H).
Name
Methyl 5-chloro-1-(2,2-dimethoxyethyl)-1H-indazole-7-carboxylate
Quantity
733 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[C:9]([C:11]([O:13][CH3:14])=[O:12])[CH:10]=1)[N:7]([CH2:15][CH:16](OC)[O:17]C)[N:6]=[CH:5]2.C1COCC1.C([O-])(O)=O.[Na+]>Cl>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[C:9]([C:11]([O:13][CH3:14])=[O:12])[CH:10]=1)[N:7]([CH2:15][CH:16]=[O:17])[N:6]=[CH:5]2 |f:2.3|

Inputs

Step One
Name
Methyl 5-chloro-1-(2,2-dimethoxyethyl)-1H-indazole-7-carboxylate
Quantity
733 mg
Type
reactant
Smiles
ClC=1C=C2C=NN(C2=C(C1)C(=O)OC)CC(OC)OC
Name
Quantity
8 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was complete by TLC (3-5 h)
Duration
4 (± 1) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica gel, 1:1 ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=NN(C2=C(C1)C(=O)OC)CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 472 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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